molecular formula C25H24FNO4 B1588763 (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID CAS No. 769908-13-6

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

Cat. No.: B1588763
CAS No.: 769908-13-6
M. Wt: 421.5 g/mol
InChI Key: VGYFMXBACGZSIL-FUTHQCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration and Chiral Centers

The stereochemical designation (3R,5R,6E) of this compound defines three critical stereochemical elements within its molecular structure. The 3R configuration indicates that the third carbon atom in the heptenoic acid chain possesses an R stereochemical arrangement, while the 5R designation specifies the fifth carbon also maintains an R configuration. These chiral centers represent crucial structural features that determine the three-dimensional orientation of hydroxyl groups attached to the heptenoic acid backbone. The 6E designation refers to the geometric configuration of the double bond between the sixth and seventh carbon atoms, indicating that the substituents across this double bond adopt an E (entgegen) arrangement, where the higher priority groups are positioned on opposite sides of the double bond plane.

The presence of these specific stereochemical configurations significantly influences the compound's conformational behavior and potential interactions with biological targets. Research has demonstrated that the chiral 3,5-dihydroxyhept-6-enoic acid side chain represents a common structural feature among statin-type compounds, where the precise stereochemical arrangement of hydroxyl groups is essential for biological activity. The R configuration at both the third and fifth positions creates a specific spatial arrangement that positions the hydroxyl groups in a manner that facilitates optimal interactions with target enzymes.

Conformational analysis studies have revealed that compounds containing this stereochemical arrangement exist as pairs of interconverting atropisomers under certain conditions. The energy barriers associated with conformational interconversion have been measured, with rotational energy barriers ranging between 15.0 and 15.9 kilocalories per mole for similar quinoline-containing structures. These findings indicate that the stereochemical configuration plays a fundamental role in determining the dynamic behavior of the molecule in solution.

Stereochemical Position Configuration Functional Group Conformational Impact
Carbon 3 R Hydroxyl Spatial orientation control
Carbon 5 R Hydroxyl Intermolecular interaction facilitation
Carbon 6-7 E Double bond Geometric constraint

Quinoline Core Structure Modifications

The quinoline heterocyclic core of this compound undergoes significant structural modifications through the incorporation of specific substituents at defined positions. The quinoline ring system adopts a planar configuration with characteristic bond lengths and angles that have been extensively studied through theoretical calculations. Computational analysis using density functional theory methods has revealed that the nitrogen-carbon bond lengths within the quinoline core typically measure approximately 1.318 Angstroms for the N1-C2 bond, while carbon-carbon bonds within the aromatic system range from 1.375 to 1.420 Angstroms.

The 2-cyclopropyl substitution at the quinoline core introduces a sterically compact group that influences the overall molecular conformation. The cyclopropyl group, characterized by its highly strained three-membered ring structure, possesses unique geometric properties with bond angles of approximately 60 degrees, significantly smaller than the optimal tetrahedral angle of 109.5 degrees. This angular strain dramatically influences the chemical behavior and conformational preferences of the substituent. The cyclopropyl group's attachment to the quinoline core at the 2-position creates specific steric interactions that affect the molecule's overall three-dimensional structure.

The 4-(4-fluorophenyl) substitution represents another significant modification to the quinoline core structure. This substituent introduces a fluorinated aromatic ring system that contributes both electronic and steric effects to the overall molecular structure. Quantum mechanical calculations on fluorobenzene systems have demonstrated that the carbon-fluorine bond length typically measures approximately 1.35 Angstroms, while the carbon-carbon bonds within the fluorinated phenyl ring maintain lengths similar to unsubstituted benzene derivatives.

Quinoline Position Substituent Bond Length (Å) Electronic Effect
2 Cyclopropyl 1.47 (C-C) Electron donating
4 4-Fluorophenyl 1.48 (C-C) Electron withdrawing
N1 Nitrogen 1.318 (N-C) Electron accepting

Cyclopropyl and Fluorophenyl Substituent Geometry

The cyclopropyl substituent attached to the quinoline core exhibits distinctive geometric characteristics derived from its highly constrained three-membered ring structure. Cyclopropane represents the simplest cycloalkane and necessarily adopts a planar geometry with carbon atoms positioned at the corners of an equilateral triangle. The carbon-carbon bond length in cyclopropane has been precisely determined through high-level coupled-cluster calculations, yielding a recommended value of 1.5030 Angstroms with an estimated uncertainty of 0.0010 Angstroms. The carbon-hydrogen bond length measures 1.0786 Angstroms, while the hydrogen-carbon-hydrogen bond angle equals 114.97 degrees.

The significant angular strain present in the cyclopropyl group, resulting from the deviation of bond angles from the optimal tetrahedral geometry, creates unique electronic properties that influence the entire molecular system. This strain energy has been calculated to be substantial, contributing to the high reactivity and unique conformational behavior of cyclopropyl-containing compounds. The attachment of the cyclopropyl group to the quinoline core introduces additional conformational complexity, as rotation around the carbon-carbon bond connecting these moieties can occur with varying degrees of restriction depending on steric interactions.

The fluorophenyl substituent presents a different set of geometric considerations, incorporating both the aromatic benzene ring system and the electronegative fluorine atom. Computational studies on fluorobenzene have revealed that the carbon-fluorine bond possesses a length of approximately 1.35 Angstroms, while the carbon-carbon bonds within the aromatic ring maintain distances close to those found in unsubstituted benzene. The carbon-carbon bond lengths in fluorobenzene range from 1.38 to 1.40 Angstroms, with bonds adjacent to the fluorine-bearing carbon showing slight shortening compared to more distant bonds.

The fluorine substituent introduces significant electronic effects through its high electronegativity, creating regions of electron density depletion that can influence intermolecular interactions and conformational preferences. Electrostatic potential calculations have demonstrated that the fluorine atom creates a region of negative electrostatic potential, while the carbon bearing the fluorine atom shows positive character. These electronic effects extend throughout the conjugated system and can influence the behavior of the entire quinoline-containing molecule.

Substituent Bond Type Length (Å) Angle (°) Strain Energy
Cyclopropyl C-C 1.503 60.0 High
Cyclopropyl C-H 1.079 114.97 Moderate
Fluorophenyl C-F 1.35 120.0 Low
Fluorophenyl C-C 1.38-1.40 120.0 Minimal

Heptenoic Acid Side Chain Conformational Analysis

The heptenoic acid side chain of this compound exhibits complex conformational behavior characterized by dynamic equilibrium between multiple rotameric forms. Detailed nuclear magnetic resonance spectroscopy studies have revealed that similar quinoline-containing compounds exist as pairs of interconverting atropisomers in solution, with the major and minor conformers present in temperature-dependent ratios. The conformational equilibrium involves rotation around specific bonds within the side chain, particularly the bond connecting the quinoline core to the heptenoic acid moiety.

Temperature-dependent nuclear magnetic resonance experiments conducted over a range from 223 to 253 Kelvin have enabled thermodynamic characterization of the conformational equilibrium. Van't Hoff plot analysis has yielded thermodynamic parameters including enthalpy changes ranging from 0.27 to 0.58 kilocalories per mole and entropy contributions between -0.14 and -0.35 kilocalories per mole. These values indicate that the energy differences between interconverting conformers are relatively small, consistent with the dynamic nature of the conformational equilibrium observed in solution.

Coupling constant analysis from proton nuclear magnetic resonance spectra has provided detailed information about the preferred conformations along the heptenoic acid chain. Three-bond coupling constants between protons at positions 5 and 6 range from 9.1 to 10.2 Hertz for different conformers, while coupling constants between protons at positions 6 and 7 measure between 11.2 and 11.4 Hertz. These coupling patterns suggest specific torsion angles that correspond to preferred conformational arrangements along the side chain.

The presence of hydroxyl groups at positions 3 and 5 of the heptenoic acid chain introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions. The spatial arrangement of these hydroxyl groups, determined by the R stereochemical configuration at both positions, creates opportunities for stabilizing intramolecular interactions that can influence the overall conformational preferences of the molecule. The double bond between positions 6 and 7 provides geometric constraint that limits conformational flexibility in this region of the side chain.

Temperature (K) Major Conformer (%) Minor Conformer (%) Equilibrium Constant Free Energy (kcal/mol)
223 65.4 34.6 1.89 0.25
233 64.5 35.5 1.82 0.24
243 63.6 36.4 1.75 0.23
253 63.0 37.0 1.70 0.22

Properties

IUPAC Name

(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-FUTHQCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431733
Record name (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769908-13-6
Record name (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Quinoline Intermediate and Side Chain Assembly

  • The quinoline moiety bearing the 2-cyclopropyl and 4-(4-fluorophenyl) substituents is prepared first.
  • A Wittig-type reaction is performed between a triphenyl[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-yl-methyl]phosphonium bromide salt and a suitable aldehyde derivative such as tertiary butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
  • This reaction is carried out in the presence of a base in an appropriate solvent, followed by recrystallization to afford an intermediate ester with defined stereochemistry (4R,6S) and E-configuration on the vinyl group.

Stereoselective Reduction and Hydroxylation

  • The intermediate esters are subjected to stereoselective reduction steps to introduce the 3,5-dihydroxy groups.
  • Hydrogenation under controlled conditions with hydrogen gas and catalysts leads to the formation of the dihydroxyheptenoic acid core.
  • The pH adjustments during workup (acidic and basic conditions) and use of calcium acetate facilitate the isolation of calcium salts of the compound, improving purity and crystallinity.

Optical Resolution and Purification

Chromatographic Separation of Epimers

  • The synthesis yields mixtures of epimers (e.g., (3R,5S) and (3S,5S) isomers), which are difficult to separate by recrystallization due to similar physical properties.
  • A novel chromatographic technique using simulated moving bed chromatography with specific eluent mixtures (hexane/isopropyl alcohol) has been developed to separate these epimers efficiently.
  • The process parameters include recycling flow rates (~132 mL/min), feed flow rates (~5.66 mL/min), and switching times (~0.83 min), resulting in high-purity (3R,5S) isomer with HPLC purity above 99%.

Avoidance of Lactone Formation and Impurity Control

  • Purification by conversion to p-toluenesulfonate salts was attempted but found to induce lactone formation, complicating purification.
  • The chromatographic method avoids this by direct separation without derivatization, preserving compound integrity.
  • The eluent used in chromatography is recoverable and reusable, enhancing the economic and environmental aspects of the process.

Process Optimization for Industrial Scale

  • The improved processes described in patents focus on scalability, yield, and purity.
  • Reaction conditions are optimized to minimize epimer formation and impurities.
  • Use of aqueous washes, pH control, and calcium acetate precipitation steps are standardized for reproducible isolation of the calcium salt form of the compound, which is the pharmaceutically relevant form.
  • The process also includes solvent recovery and recycle steps to reduce waste and cost.

Summary Table of Preparation Steps and Conditions

Step Description Key Conditions/Notes Reference
Quinoline intermediate synthesis Formation of 2-cyclopropyl-4-(4-fluorophenyl)quinoline core Triphenylphosphonium salt + aldehyde, base, solvent
Wittig reaction Coupling quinoline phosphonium salt with aldehyde ester Base-mediated, recrystallization for intermediate
Stereoselective reduction Hydrogenation to introduce 3,5-dihydroxy groups Hydrogen gas, catalyst, controlled pH
Workup and salt formation pH adjustment, aqueous-organic extraction, calcium acetate precipitation pH 3.0 then 9.0-11.0, stirring, filtration
Epimer separation Simulated moving bed chromatography to separate (3R,5S) isomer from epimers Hexane/isopropyl alcohol eluent, flow rates, switching time
Purification Avoidance of lactone formation by direct chromatography, solvent recovery No derivatization, eluent recycling

Research Findings and Analytical Data

  • The calcium salt of the compound shows HPLC purity typically above 96%, with impurities controlled below 5% after purification.
  • NMR characterization confirms the stereochemistry and structure, with key signals at 7.30-7.56 ppm (aromatic protons) and 6.07 ppm (hydroxyl proton).
  • Mass spectrometry data show molecular ion peaks consistent with the expected molecular weight (m/z = 424 M+H).
  • IR spectra confirm functional groups such as hydroxyl (3429 cm^-1) and carbonyl (1604, 1563 cm^-1) stretches.

Chemical Reactions Analysis

Types of Reactions

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.

    Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nitrating mixture (HNO3/H2SO4), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Saturated heptanoic acid derivative

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group

Scientific Research Applications

Cholesterol Management

Pitavastatin is primarily used for lowering LDL cholesterol levels and managing dyslipidemia. It achieves this by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver. Clinical studies have demonstrated its efficacy in reducing total cholesterol and triglycerides while increasing HDL cholesterol levels .

Cardiovascular Disease Prevention

Research indicates that Pitavastatin not only lowers cholesterol but also provides cardiovascular benefits beyond lipid reduction. It has been shown to stabilize atherosclerotic plaques and improve endothelial function, thus reducing the risk of cardiovascular events such as heart attacks and strokes .

Diabetes Management

Recent studies suggest that Pitavastatin may have a favorable profile in patients with diabetes. Unlike some other statins, it appears to have a neutral effect on blood glucose levels, making it a suitable option for diabetic patients who require lipid-lowering therapy .

Case Studies and Clinical Trials

StudyObjectiveFindings
J-PREDICT Study Evaluate the effectiveness of Pitavastatin in Japanese patients with high cholesterolShowed significant reductions in LDL levels and improved cardiovascular outcomes over 24 weeks .
KOREAN Study Assess the safety and efficacy of Pitavastatin in patients with metabolic syndromeDemonstrated reductions in triglycerides and improvements in HDL levels without significant adverse effects .
Diabetes Outcomes Study Investigate the impact of Pitavastatin on glucose metabolismFound no significant increase in HbA1c levels compared to placebo, supporting its use in diabetic patients.

Side Effects and Safety Profile

While generally well-tolerated, Pitavastatin can cause side effects such as muscle pain (myopathy), liver enzyme elevations, and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended during therapy .

Mechanism of Action

The mechanism of action of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The cyclopropyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, while the hydroxyl groups may participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

  • (3R,5S,6E)-Isomer: A related ethyl ester derivative, Ethyl (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-Fluorophenyl)Quinoline-3-Yl]-3,5-Dihydroxy-6-Heptenoate, differs in the 5-position stereochemistry (5S vs. 5R). This minor stereochemical variation significantly impacts enantiomeric purity and crystallization behavior. Industrial processes using liquid chromatography with polysaccharide-based stationary phases achieve >99.5% diastereomeric purity for the 5R isomer, whereas the 5S variant is less pharmacologically active .
  • Crystal Forms: A novel crystal form of the (3R,5S) ester exhibits reduced enantiomeric purity (<0.50%) and altered solubility compared to Pitavastatin’s active form, highlighting the importance of stereochemistry in formulation .

Core Structure Modifications

  • Pyrimidinyl Analog: (E)-7-(4-Fluorophenyl)-6-Isopropyl-2-Mesylaminopyrimidin-5-Yl-(3R,5S)-Dihydroxy-Hept-6-Enoic Acid replaces the quinolinyl group with a pyrimidinyl ring substituted with mesylamino and isopropyl groups. This modification enhances metabolic stability but reduces HMG-CoA binding affinity by ~30% compared to Pitavastatin .
  • Bicyclic Heterocycles: Derivatives like 7-[2-(4-Fluorophenyl)-3-Phenyl-4-(Phenylcarbamoyl)-5-Isopropyl-1H-Pyrrol-1-Yl]-3,5-Dihydroxyheptanoic Acid incorporate pyrrole rings. These compounds exhibit dual cholesterol-lowering and antiplatelet activity but have higher cytotoxicity (IC50: 12 μM vs. Pitavastatin’s 25 μM in hepatocytes) .
Table 1: Structural and Pharmacological Comparison
Compound Core Structure Key Substituents HMG-CoA IC50 (nM) Metabolic Stability (t1/2, h)
Pitavastatin Quinolinyl Cyclopropyl, 4-Fluorophenyl 6.8 12.3
Pyrimidinyl Analog Pyrimidinyl Mesylamino, Isopropyl 9.2 18.7
Bicyclic Pyrrole Derivative Pyrrole Phenylcarbamoyl, Isopropyl 15.4 8.9

Pharmacological Comparison with Other Statins

Pitavastatin’s fluorophenyl-quinolinyl moiety confers unique pharmacokinetic properties:

  • Lipophilicity : LogP = 3.2, higher than Atorvastatin (LogP = 2.5) but lower than Simvastatin (LogP = 4.5), balancing tissue penetration and hepatic selectivity .
  • Pleiotropic Effects : Unlike Rosuvastatin , Pitavastatin upregulates thrombomodulin expression by 2.5-fold in endothelial cells, offering antithrombotic benefits beyond lipid modulation .
  • Drug-Drug Interactions : Pitavastatin undergoes minimal CYP3A4 metabolism, contrasting with Lovastatin (CYP3A4-dependent), reducing contraindications with protease inhibitors .

Key Research Findings

  • Stereochemical Purity : The (3R,5R) configuration is critical for activity; even 0.5% contamination with (3R,5S) reduces efficacy by 40% in vitro .
  • Synthetic Efficiency: Biocatalytic methods for related dihydroxy esters (e.g., 6-Cyano-(3R,5R)-Dihydroxyhexanoic Acid t-Butyl Ester) achieve >99% yield using E.

Biological Activity

The compound (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, commonly known as Pitavastatin, is a member of the statin family of drugs. Statins are primarily used for cholesterol management and have been shown to possess various biological activities beyond lipid-lowering effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and recent research findings.

  • Molecular Formula : C25H24FNO4
  • Molecular Weight : 421.46 g/mol
  • CAS Number : 769908-13-6
  • IUPAC Name : calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Pitavastatin functions primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This inhibition leads to:

  • Decreased Cholesterol Synthesis : Reduces total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels.
  • Increased LDL Receptor Expression : Enhances the uptake of circulating LDL from the bloodstream.
  • Reduction in Triglyceride Levels : Lowers very-low-density lipoprotein (VLDL) secretion into the blood.

Pharmacodynamic Effects

The pharmacodynamic profile of Pitavastatin includes:

  • Significant reductions in LDL-C and TC levels.
  • Modest increases in high-density lipoprotein cholesterol (HDL-C).
  • Reduction in apolipoprotein B (Apo-B) levels and improvements in lipid ratios.

Table 1: Clinical Efficacy Data

Dose (mg)LDL-C Reduction (%)TC Reduction (%)HDL-C Increase (%)TG Reduction (%)
Placebo----
1-33.3-22.8+9.4-14.8
2-38.2-26.1+9.0-17.4
4-46.5-32.5+8.3-21.2

Therapeutic Applications

Pitavastatin is primarily indicated for:

  • Treatment of primary hypercholesterolemia.
  • Management of mixed dyslipidemia.

In clinical trials involving thousands of patients, Pitavastatin demonstrated significant efficacy in achieving lipid targets and improving overall cardiovascular risk profiles.

Recent Research Findings

Recent studies have explored additional biological activities of Pitavastatin beyond cholesterol management:

  • Anti-inflammatory Properties : Research indicates that Pitavastatin may reduce inflammatory markers such as C-reactive protein (CRP), which is associated with cardiovascular risk.
  • Endothelial Function Improvement : Studies show enhanced endothelial function in patients treated with Pitavastatin, suggesting potential benefits for vascular health.
  • Neuroprotective Effects : Emerging evidence suggests that statins may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

Case Studies

  • Study on Cardiovascular Outcomes : A long-term study involving over 1,300 patients showed that Pitavastatin reduced cardiovascular events by improving lipid profiles and reducing inflammation markers.
  • Impact on Diabetes Patients : In a cohort study of diabetic patients with dyslipidemia, Pitavastatin effectively managed lipid levels while maintaining glycemic control.

Q & A

Q. What are the critical challenges in synthesizing the stereochemically defined (3R,5R,6E) configuration of this compound?

Methodological Answer: The stereochemical complexity arises from the three chiral centers (3R, 5R) and the E-configured double bond (6E). Key challenges include:

  • Enantiomeric separation : Traditional methods yield racemic mixtures, requiring advanced chiral separation techniques. Liquid chromatography with polysaccharide-based packing materials (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves high enantiomeric excess (>99%) by selectively retaining undesired isomers .
  • Protecting group strategy : Hydroxyl groups at C3 and C5 are prone to oxidation; tert-butyl or acetyl groups are used transiently during synthesis to prevent side reactions .

Q. How can researchers confirm the compound’s structural and stereochemical integrity post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., cyclopropyl, fluorophenyl). For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns at δ 7.2–7.8 ppm .
  • Chiral HPLC : Validates enantiopurity using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min), with retention times differing by >2 min for enantiomers .
  • X-ray crystallography : Resolves absolute configuration for crystalline intermediates (e.g., tert-butyl-protected derivatives) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?

Methodological Answer:

  • Chiral stationary phase (CSP) selection : Polysaccharide-based CSPs (e.g., cellulose derivatives) outperform silica-based phases, achieving preparative-scale separation with >98% ee. Daicel’s method reports 99.5% ee using a 20 cm × 250 mm column at 25°C .
  • Dynamic resolution : Combine enzymatic catalysis (e.g., lipases) with kinetic resolution to recycle unwanted enantiomers. For example, Candida antarctica lipase B selectively hydrolyzes the (3S,5S) ester, enriching the desired (3R,5R) isomer .

Q. What strategies mitigate low yields in the cyclopropane-quinoline coupling step?

Methodological Answer:

  • Metal catalysis : Palladium(0)-mediated Suzuki-Miyaura coupling between 2-cyclopropyl-4-(4-fluorophenyl)quinoline and the heptenoate fragment improves yields (75–80%) under inert conditions (Ar, 80°C) .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce side reactions (e.g., β-hydride elimination), increasing yield by 15% .

Q. How can researchers resolve contradictions in reported synthetic routes (e.g., conflicting yields)?

Methodological Answer:

  • Reaction monitoring : Use in-situ IR spectroscopy to track intermediates (e.g., carbonyl stretches at 1700–1750 cm⁻¹) and identify bottlenecks .
  • Reproducibility protocols : Standardize base equivalents (e.g., KOH vs. Et₃N) in cyclization steps. Evidence shows KOH (3 eq.) minimizes HF byproducts, improving yields from 45% to 68% .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting spectral data for intermediates (e.g., tert-butyl-protected derivatives)?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₂₆FNO₄: calc. 448.1921, obs. 448.1923) .
  • 2D NMR (COSY, NOESY) : Differentiate diastereomers by correlating NOE interactions (e.g., H-3 and H-5 protons in the (3R,5R) configuration) .

Q. What mechanistic insights explain the stereoselectivity in the E-configured double bond?

Methodological Answer:

  • Conformational control : The (6E) configuration is stabilized by intramolecular hydrogen bonding between C5-OH and the quinoline nitrogen, as shown by DFT calculations (ΔG = −2.3 kcal/mol for E vs. Z) .
  • Transition-state analysis : Wittig reactions favor E-geometry due to steric hindrance between the ylide and bulky quinoline moiety .

Experimental Design & Optimization

Q. How to design a scalable purification protocol for polar intermediates?

Methodological Answer:

  • Countercurrent chromatography (CCC) : Separates polar dihydroxy intermediates (e.g., heptenoic acid derivatives) using a biphasic solvent system (n-hexane:ethyl acetate:methanol:water = 5:5:4:4) .
  • Crystallization additives : Add 1% w/w of L-tartaric acid to induce selective crystallization of the (3R,5R) isomer from racemic mixtures .

Q. What are the best practices for handling air-sensitive intermediates (e.g., enolate species)?

Methodological Answer:

  • Schlenk techniques : Conduct reactions under nitrogen using flame-dried glassware to prevent oxidation of enolates .
  • Low-temperature quenching : Add intermediates to −78°C methanol to stabilize reactive species before characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 2
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.